Chemical structure and reactivity of (5-Chloro-1H-pyrrol-3-yl)boronic acid
Chemical structure and reactivity of (5-Chloro-1H-pyrrol-3-yl)boronic acid
The following technical guide details the chemical structure, synthesis, and reactivity of (5-Chloro-1H-pyrrol-3-yl)boronic acid , a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
(5-Chloro-1H-pyrrol-3-yl)boronic acid is a bifunctional pyrrole scaffold characterized by a nucleophilic boronic acid moiety at the
Critical Handling Note: Like most pyrrole-3-boronic acids, the free acid form is prone to rapid protodeboronation and oxidation. For practical synthetic applications, this compound is almost exclusively generated in situ or isolated and stored as its N-protected boronate ester (e.g., N-Boc pinacol ester).
Structural Analysis & Properties
Chemical Identity[1][2]
-
IUPAC Name: (5-Chloro-1H-pyrrol-3-yl)boronic acid
-
Molecular Formula: C
H BClNO -
Molecular Weight: 145.35 g/mol
-
Key Features:
-
C3-Boron:
-position. Sterically accessible but electronically coupled to the nitrogen lone pair. -
C5-Chlorine:
-position. Electron-withdrawing (inductive), deactivating the ring slightly compared to unsubstituted pyrrole, which improves the stability of the boronic acid against oxidation. -
N1-H: Acidic (pKa
16-17 in DMSO). Requires masking (Boc/SEM/TIPS) to prevent catalyst poisoning and N-arylation side reactions.
-
Electronic "Push-Pull" Dynamics
The pyrrole ring is electron-rich (
-
Instability Mechanism: The high electron density at C3 facilitates protonation at the ipso-carbon (C3), leading to C-B bond cleavage (protodeboronation), especially under acidic or aqueous neutral conditions.
-
Stabilization: The 5-chloro substituent exerts a
(inductive withdrawing) effect, reducing the electron density of the ring. This lowers the rate of ipso-protonation, rendering the 5-chloro derivative more stable than the parent pyrrole-3-boronic acid, though N-protection is still required for long-term storage.
Synthesis & Manufacturing Strategy
Direct borylation of 2-chloropyrrole is difficult due to poor regioselectivity. The industry-standard route relies on Lithium-Halogen Exchange utilizing the reactivity difference between bromine and chlorine.
Retrosynthetic Logic
The synthesis hinges on the kinetic selectivity of halogen-lithium exchange: Ar-Br > Ar-Cl . By starting with 3-bromo-5-chloropyrrole , one can selectively lithiate the C3 position without disturbing the C5-chlorine bond.
Optimized Synthetic Protocol
Precursor: tert-Butyl 3-bromo-5-chloro-1H-pyrrole-1-carboxylate (N-Boc protected).
Step-by-Step Workflow:
-
Cryogenic Lithiation: Treat the N-Boc precursor with
-Butyllithium ( -BuLi) in THF at C. -
Electrophilic Trapping: Add Triisopropyl borate (B(O
Pr) ) immediately.-
Result: Formation of the "ate" complex (trialkylboronate).
-
-
Hydrolysis/Esterification:
-
Route A (Free Acid): Acidic hydrolysis (mild). High Risk: Leads to deboronation.
-
Route B (Pinacol Ester - Recommended): Quench with Pinacol and acetic acid. This yields the stable N-Boc pinacol boronate ester .
-
Data: Halogen Reactivity Hierarchy
| Bond | Dissociation Energy (kcal/mol) | Reactivity with | Outcome |
| C3-Br | ~67 | Fast | Selective Lithiation at C3 |
| C5-Cl | ~84 | Slow/Inert | Remains Intact (Orthogonal Handle) |
| N-Boc | N/A | Inert | Protects N-H; Directs Lithiation |
Reactivity Profile: The Suzuki-Miyaura Coupling
The primary utility of this molecule is as a nucleophile in Pd-catalyzed cross-coupling.
Chemoselectivity (Orthogonality)
In a cross-coupling reaction between (5-Chloro-1H-pyrrol-3-yl)boronate and an Aryl Bromide :
-
First Coupling (C3): The Boronic acid/ester reacts with the Aryl Bromide. The C5-Cl bond is generally too inert to undergo oxidative addition with standard Pd catalysts (like Pd(PPh
) ) under mild conditions. -
Second Coupling (C5): After the first coupling, the C5-Cl group can be activated using specialized ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or RuPhos) or converted to a stannane/boronate for a second transformation.
Catalyst Recommendations
-
Standard Coupling: Pd(dppf)Cl
DCM or Pd(PPh ) with Na CO in Dioxane/Water. -
Sterically Hindered Partners: Pd
(dba) + SPhos (prevents protodeboronation by accelerating the transmetallation step).
Experimental Protocols
Protocol A: Synthesis of N-Boc-(5-Chloro-pyrrol-3-yl)boronic acid pinacol ester
Note: This protocol produces the stable ester form, which is the industry standard for handling this unstable acid.
-
Setup: Flame-dry a 100 mL round-bottom flask. Flush with Argon.
-
Reagents: Add N-Boc-3-bromo-5-chloropyrrole (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL). Cool to
C (Dry ice/Acetone bath). -
Lithiation: Dropwise addition of
-BuLi (1.1 equiv, 2.5 M in hexanes) over 10 minutes. Stir for 30 mins at C.-
Observation: Solution may turn slight yellow/orange.
-
-
Borylation: Add Triisopropyl borate (1.5 equiv) in one portion.
-
Warming: Allow the mixture to warm to
C over 1 hour. -
Esterification: Add Pinacol (1.2 equiv) and Acetic Acid (1.1 equiv). Stir at Room Temperature (RT) for 12 hours.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc. Wash organic layer with brine, dry over MgSO . -
Purification: Flash chromatography (Hexanes/EtOAc). Note: Silica gel can induce degradation; use neutralized silica or rapid filtration.
Protocol B: Suzuki Coupling (General Procedure)
-
Mix: Boronate ester (1.2 equiv), Aryl Bromide (1.0 equiv), Pd(dppf)Cl
(5 mol%), and K CO (3.0 equiv). -
Solvent: Degassed Dioxane:H
O (4:1) . -
Reaction: Heat to 80-90^\circ$C for 4-16 hours under inert atmosphere.
-
Note: Monitor consumption of the bromide. If the pyrrole boronate is consumed but bromide remains (protodeboronation), add more boronate.
Visualizing the Reaction Pathway
The following diagram illustrates the orthogonal functionalization logic, showing how the C3-Boron and C5-Chlorine sites are differentiated.
Caption: Sequential functionalization strategy utilizing the reactivity difference between C3-Boron (nucleophile) and C5-Chlorine (electrophile).
References
-
Synthesis of Halopyrroles: Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.[6] The Journal of Organic Chemistry, 46(11), 2221–2225. Link
-
Suzuki Coupling of Pyrroles: Handy, S. T., & Zhang, Y. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4, 2419-2430. Link
-
Protodeboronation Mechanisms: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Protection Strategies: Hasan, I., & Marinelli, E. R. (1981). Synthesis of 3-substituted pyrroles. The Journal of Organic Chemistry, 46(1), 157-164. Link
-
General Boronic Acid Stability: Hall, D. G. (Ed.).[5] (2011).[2][7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Sources
- 1. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
